

Application Notes: Utilizing Rilematovir to Elucidate Respiratory Syncytial Virus (RSV) Entry Mechanisms

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Compound of Interest					
Compound Name:	Rilematovir				
Cat. No.:	B608233	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly. The entry of RSV into host cells is a critical first step for infection and represents a key target for antiviral therapeutics. This process is primarily mediated by the viral attachment (G) and fusion (F) glycoproteins. The F protein, a class I fusion protein, is essential for the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cytoplasm.[1] **Rilematovir** (also known as JNJ-53718678) is an investigational small-molecule inhibitor that specifically targets the RSV F protein, making it a valuable tool for dissecting the viral entry process.[2][3]

Mechanism of Action of Rilematovir

Rilematovir is a potent RSV fusion inhibitor. Its mechanism of action involves binding to the F protein while it is in its metastable, prefusion conformation.[4] This binding event stabilizes the prefusion state and prevents the F protein from undergoing the dramatic conformational changes required to transition to the post-fusion state.[4] This transition is necessary to merge the viral and host cell membranes. By locking the F protein in its inactive, prefusion form, **Rilematovir** effectively blocks viral entry into the cell.[2] This specificity for the prefusion F



protein makes **Rilematovir** a highly selective tool for studying the fusion step of the RSV life cycle.



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Caption: RSV entry pathway and the inhibitory mechanism of Rilematovir.

Quantitative Data Summary



Rilematovir has demonstrated potent antiviral activity against both RSV A and B subtypes in various in vitro systems. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Antiviral Activity of **Rilematovir**

Parameter	Cell Line <i>l</i> Isolate Type	RSV Subtype	Value	Citation
EC50	Laboratory & Clinical Isolates	A and B	0.09–9.50 ng/mL	[3]
EC50	-	-	9.3 μΜ	[5]
IC50	Clinical Isolates	А	0.055 μg/mL	[4]
IC50	Clinical Isolates	В	0.018 μg/mL	[4]
IC90	Clinical Isolates	A	0.22 μg/mL	[4]

| IC₉₀ | Clinical Isolates | B | 0.12 μg/mL |[4] |

EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration.

Table 2: Rilematovir Resistance-Associated Mutations in the F Protein

Mutation	Context	Effect	Citation
G143S	Observed in clinical trials (in vitro association)	Associated with resistance to Rilematovir.	[2]
K399N	Observed in clinical trials	Associated with reduced susceptibility to other F inhibitors.	[2]

| K394R | Generated in vitro | Confers broad-spectrum resistance to various fusion inhibitors, including **Rilematovir** (JNJ-53718678). |[6] |



Experimental Protocols

Rilematovir can be used in several key assays to probe the mechanics and kinetics of RSV entry.

Protocol 1: RSV Plaque Reduction Assay for EC₅₀ Determination

This assay quantifies the concentration of **Rilematovir** required to inhibit the production of infectious virus particles by 50%.

Materials:

- HEp-2 or A549 cells
- Complete medium (e.g., DMEM with 10% FBS)
- RSV stock (e.g., A2 or Long strain)
- Rilematovir stock solution (in DMSO)
- Overlay medium (e.g., complete medium with 0.75% methylcellulose)
- Fixing solution (e.g., 10% formalin)
- Staining solution (e.g., 0.1% crystal violet in 20% methanol)[7]
- 12-well or 24-well cell culture plates

Methodology:

- Cell Seeding: Seed HEp-2 cells in 12-well plates at a density that will result in a confluent monolayer the next day. Incubate overnight at 37°C, 5% CO₂.
- Compound Preparation: Prepare serial dilutions of **Rilematovir** in complete medium. Include a "no-drug" (vehicle control, e.g., DMSO) and "no-virus" (cell control) well.

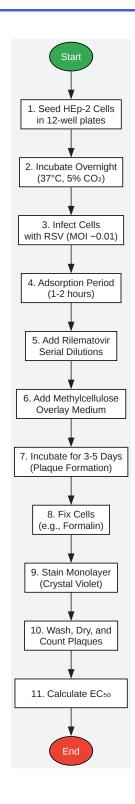
Methodological & Application





- Infection: Aspirate the medium from the cells. Infect the monolayer with RSV at a multiplicity
 of infection (MOI) that yields 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow
 for viral adsorption.
- Treatment: Remove the viral inoculum and wash the cells gently with PBS. Add the prepared **Rilematovir** dilutions (or vehicle control) to the respective wells.
- Overlay: Add the overlay medium to each well. The viscosity of the methylcellulose prevents secondary virus spread through the medium, ensuring that new infections are localized and form discrete plaques.
- Incubation: Incubate the plates for 3-5 days at 37°C until plaques are visible.
- Fixing and Staining: Aspirate the overlay medium. Fix the cells with the fixing solution for 20 minutes. Discard the fixative and stain the cell monolayer with crystal violet solution for 15 minutes.
- Quantification: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
- Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the vehicle control. Determine the EC₅₀ value by plotting the percent inhibition against the log of the drug concentration and fitting a dose-response curve.





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Caption: Experimental workflow for the RSV Plaque Reduction Assay.

Protocol 2: Time-of-Addition Assay



This assay helps to pinpoint which stage of the viral life cycle is inhibited by **Rilematovir**. By adding the compound at different times relative to infection, one can distinguish between entry (fusion) and post-entry (replication) events.[8][9]

Materials:

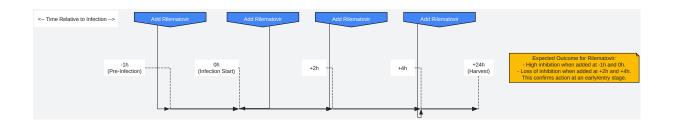
- Same as Protocol 1, excluding overlay medium.
- Multi-well cell culture plates (e.g., 48-well).

Methodology:

- Cell Seeding: Seed HEp-2 cells in 48-well plates and incubate overnight to form a confluent monolayer.
- Synchronized Infection: Pre-chill the plates at 4°C. Adsorb a high MOI of RSV (e.g., MOI = 5) onto the cells for 1-2 hours at 4°C. This allows attachment but prevents membrane fusion.[7]
- Initiate Fusion: Wash the cells three times with cold PBS to remove unbound virus. Add prewarmed medium (37°C) to all wells simultaneously to initiate viral entry. This is time zero (t=0).
- Time-of-Addition:
 - Pre-infection (-1h): Add Rilematovir 1 hour before infection.
 - During Adsorption (t=-1 to 0): Add Rilematovir only during the 4°C adsorption period.
 - Post-infection (t=0, 2h, 4h, 8h, etc.): Add Rilematovir at various time points after the temperature shift to 37°C.[8]
- Incubation: Incubate all plates at 37°C for a total of 24-48 hours post-infection.
- Quantification: Harvest the cell culture supernatant (for viral titer by plaque assay) or cell lysates (for viral RNA by qRT-PCR).
- Analysis: Plot the viral yield (or RNA level) against the time of compound addition.



• Expected Result for Rilematovir: Potent inhibition will be observed when added before or at the start of infection (t≤0). The inhibitory effect will be lost if the compound is added after the fusion window has passed (e.g., after 2 hours post-infection), confirming its role as an entry inhibitor.[8] In contrast, a replication inhibitor would retain activity even when added several hours post-infection.



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Caption: Logic of the Time-of-Addition Assay for fusion inhibitors.

Protocol 3: Syncytia Formation Inhibition Assay

RSV F protein expressed on the surface of an infected cell can mediate fusion with neighboring cells, forming large, multinucleated cells called syncytia. **Rilematovir**'s ability to block this process can be quantified.[4][10]

Materials:

- Same as Protocol 1, excluding overlay medium.
- · Microscope with imaging capabilities.

Methodology:

- Cell Seeding: Seed HEp-2 cells in a multi-well plate to achieve 80-90% confluency on the day of infection.
- Infection: Infect cells with RSV at a low MOI (e.g., 0.1) and incubate for 24 hours to allow for initial infection and expression of viral proteins on the cell surface.



- Treatment: After 24 hours, remove the medium and add fresh medium containing serial dilutions of **Rilematovir** or a vehicle control. By adding the compound after initial infection is established, this assay specifically measures the inhibition of cell-to-cell fusion, not initial virus-to-cell entry.[9]
- Incubation: Incubate for an additional 24-48 hours to allow for syncytia to form in the control wells.
- Imaging and Quantification:
 - Fix and stain the cells (e.g., with Giemsa or crystal violet).
 - Using a microscope, capture images of multiple fields for each well.
 - Quantify the number and/or area of syncytia (defined as cells with ≥3 nuclei) per field.
- Analysis: Calculate the percent inhibition of syncytia formation for each concentration relative to the vehicle control. Determine the IC₅₀ value for syncytia inhibition. This provides a direct measure of **Rilematovir**'s ability to block F-mediated fusion.

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